

# Unveiling the Molecular Target of Antibacterial Agent 260: A Technical Guide

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## Compound of Interest

Compound Name: *Antibacterial agent 260*

Cat. No.: *B15568102*

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[City, State] – [Date] – The urgent need for novel antibacterial agents to combat rising antimicrobial resistance has led to the investigation of promising new compounds. This technical guide provides a comprehensive overview of the current understanding of the molecular target of the potent antibacterial agent, designated as "**Antibacterial agent 260**" or "Compound 4r". This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial therapies.

Recent findings have identified "**Antibacterial agent 260**" as a compound with significant broad-spectrum antibacterial activity, notably against pathogenic strains such as *Pseudomonas aeruginosa* and *Staphylococcus aureus*. The exceptional potency of this agent, characterized by a remarkably low Minimum Inhibitory Concentration (MIC), underscores its potential as a lead compound for a new class of antibiotics.

## Quantitative Efficacy of Antibacterial Agent 260

The antimicrobial activity of "**Antibacterial agent 260**" has been quantified against key bacterial pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

| Bacterial Strain       | Minimum Inhibitory Concentration (MIC) |
|------------------------|--|
| Pseudomonas aeruginosa | 0.0076 µM[1]                           |
| Staphylococcus aureus  | 0.0076 µM[1]                           |

## Elucidating the Molecular Target: A Focus on DNA Gyrase

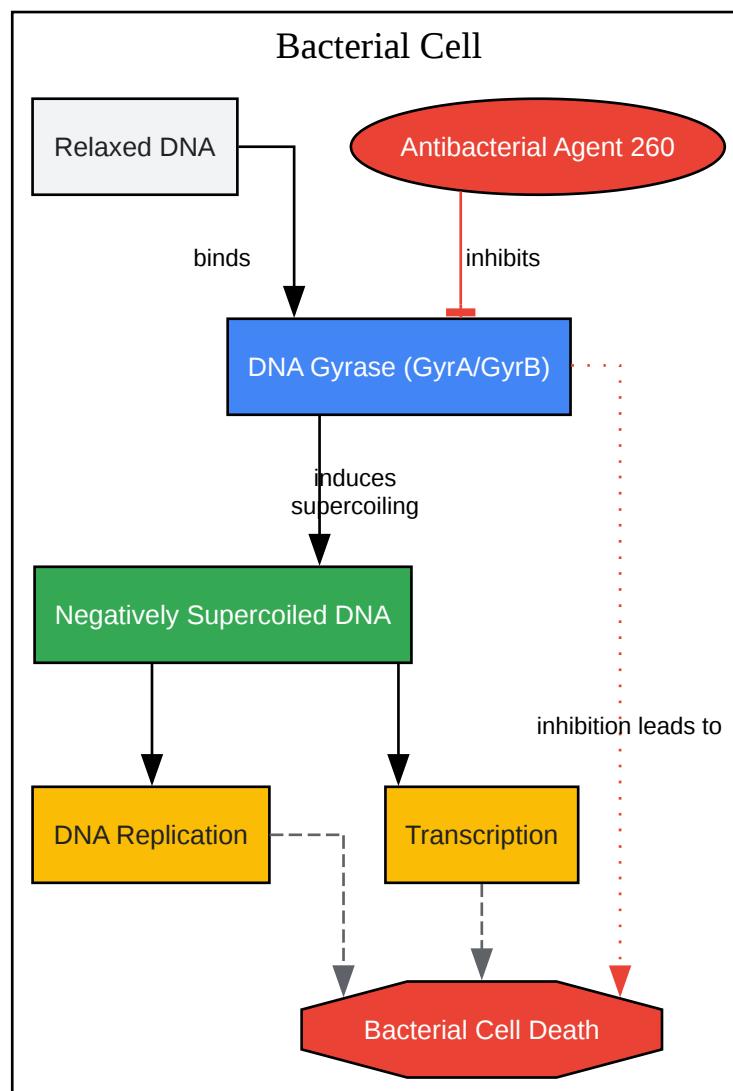
While the definitive molecular target of "**Antibacterial agent 260**" is the subject of ongoing research, preliminary studies involving structurally related compounds and in-silico analyses point towards DNA gyrase as a primary site of action. Specifically, a molecular docking study of a benzoxazine/benzothiazine-appended 1,2,3-triazole, also designated as compound 4r, was conducted with *E. coli* DNA gyrase to understand its binding behavior. This suggests that "**Antibacterial agent 260**" may belong to a class of compounds that inhibit this essential bacterial enzyme.

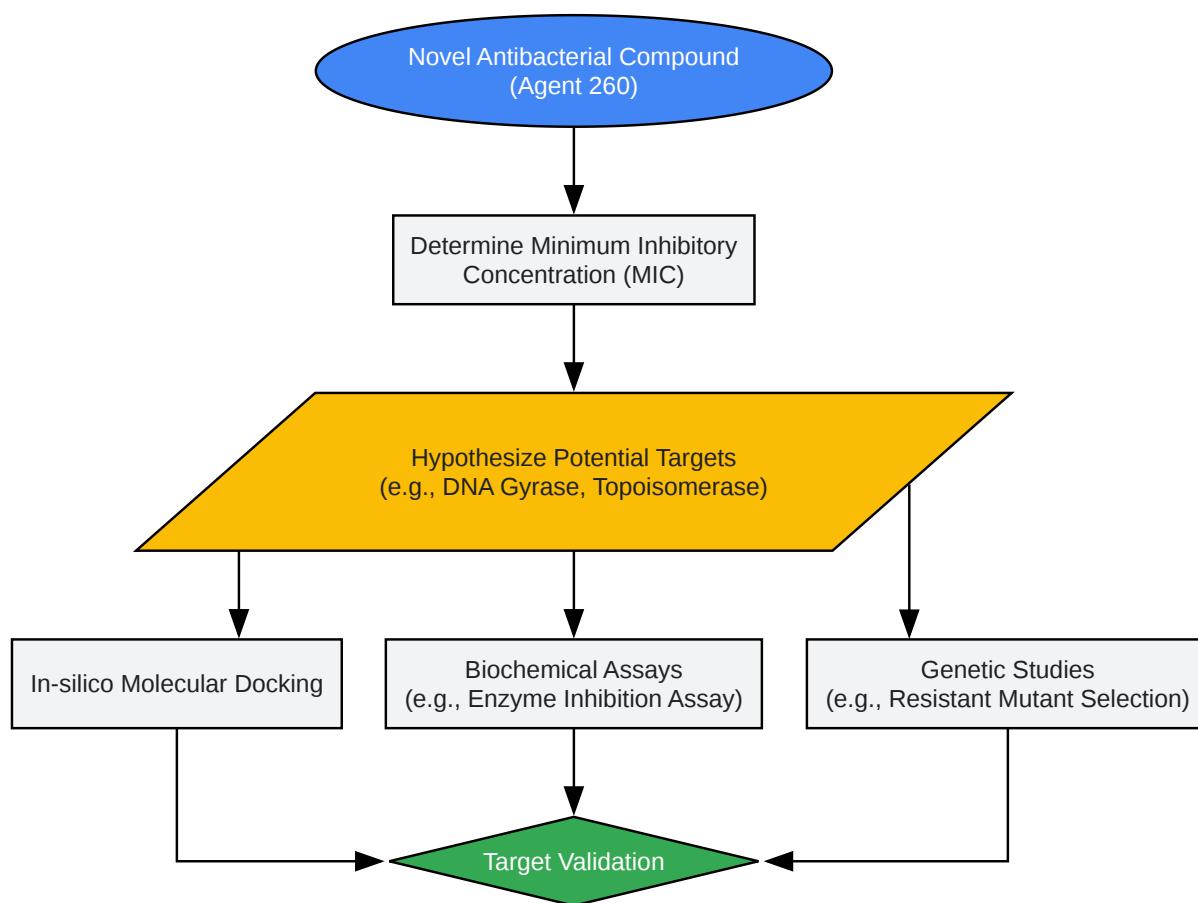
DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. This enzyme is a well-established and validated target for several classes of antibiotics, including the fluoroquinolones.

The proposed mechanism of action involves the binding of "**Antibacterial agent 260**" to the ATP-binding site of the GyrB subunit of DNA gyrase. This binding event is hypothesized to prevent the conformational changes necessary for enzyme function, thereby inhibiting its supercoiling activity.

## Proposed Signaling Pathway of DNA Gyrase Inhibition

The following diagram illustrates the proposed inhibitory action of "**Antibacterial agent 260**" on the DNA gyrase-mediated pathway.





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## References

- 1. Antibacterial agent 260 | CymitQuimica [cymitquimica.com]
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